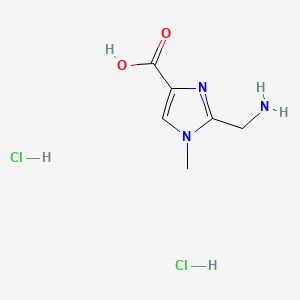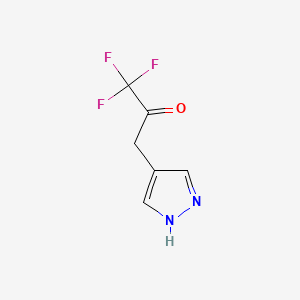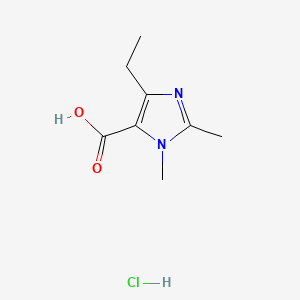
3-(but-3-yn-2-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-yn-2-yl)oxane is an organic compound with the molecular formula C4H6O, which belongs to the class of oxanes. It is a colorless, odorless liquid with a boiling point of approximately 36 °C. Its main use is in the synthesis of other compounds, such as polymers, pharmaceuticals, and other organic compounds. It is also used in the production of fuels, solvents, and other industrial materials. Additionally, 3-(But-3-yn-2-yl)oxane has been studied for its potential applications in scientific research and in the medical field.
Scientific Research Applications
3-(But-3-yn-2-yl)oxane has been studied for its potential applications in scientific research. It has been used as a model compound in the study of the structure and reactivity of other organic compounds. Additionally, it has been used as a model compound for the study of the reactivity of polymers and other materials. 3-(But-3-yn-2-yl)oxane has also been studied for its potential application in the study of drug delivery systems and for the synthesis of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(But-3-yn-2-yl)oxane is not fully understood. However, it is believed that the compound undergoes a cycloaddition reaction with other organic compounds, resulting in the formation of a new compound. Additionally, 3-(But-3-yn-2-yl)oxane is believed to react with other organic compounds through a nucleophilic substitution reaction, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(But-3-yn-2-yl)oxane have not been extensively studied. However, it is believed that the compound can interact with other organic compounds and may have the potential to be toxic or to cause adverse effects in humans. Therefore, it is important to use caution when handling the compound and to ensure that proper safety protocols are followed.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(But-3-yn-2-yl)oxane in laboratory experiments include its low cost, its availability, and its ability to react with other organic compounds. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, there are some limitations to using 3-(But-3-yn-2-yl)oxane in laboratory experiments. The compound is volatile and can easily evaporate, making it difficult to measure accurately. Additionally, the compound can react with other organic compounds, which can lead to unexpected results.
Future Directions
There are many potential future directions for the use of 3-(But-3-yn-2-yl)oxane. For example, the compound could be used to synthesize new pharmaceuticals or to develop new drug delivery systems. Additionally, the compound could be used to study the structure and reactivity of other organic compounds or to create new materials for use in industrial and scientific applications. Finally, the compound could be used to study the biochemical and physiological effects of other organic compounds and to develop new treatments for diseases.
Synthesis Methods
3-(But-3-yn-2-yl)oxane can be synthesized from a variety of sources, including ethyl acetate, propylene, and butadiene. Ethyl acetate can be reacted with propylene in the presence of a catalyst to form 3-(but-3-yn-2-yl)oxane. Butadiene can be reacted with propylene in the presence of a catalyst and a base to form 3-(but-3-yn-2-yl)oxane. Additionally, 3-(but-3-yn-2-yl)oxane can be synthesized from the reaction of butadiene and ethyl acetate in the presence of a catalyst and a base.
properties
IUPAC Name |
3-but-3-yn-2-yloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-5-4-6-10-7-9/h1,8-9H,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVRZIVJDEORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(But-3-yn-2-yl)oxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)









